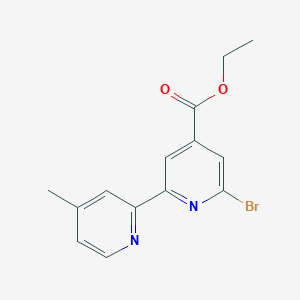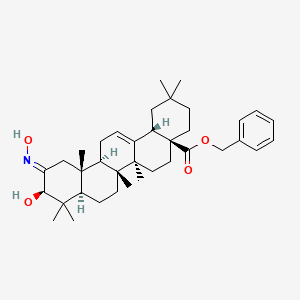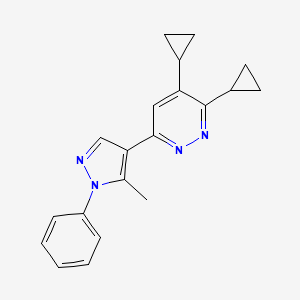![molecular formula C11H17NO2 B12612316 3-{3-[(Methylamino)methyl]phenoxy}propan-1-OL CAS No. 892403-84-8](/img/structure/B12612316.png)
3-{3-[(Methylamino)methyl]phenoxy}propan-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{3-[(Methylamino)methyl]phenoxy}propan-1-OL is an organic compound with the molecular formula C11H17NO2 It is a phenoxypropanol derivative, characterized by the presence of a methylamino group attached to the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-[(Methylamino)methyl]phenoxy}propan-1-OL typically involves the reaction of 3-(chloromethyl)phenol with methylamine, followed by the reaction with epichlorohydrin. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
-
Step 1: Formation of 3-(chloromethyl)phenol
- React 3-hydroxybenzyl alcohol with thionyl chloride (SOCl2) to form 3-(chloromethyl)phenol.
- Reaction conditions: Reflux in anhydrous conditions.
-
Step 2: Reaction with Methylamine
- React 3-(chloromethyl)phenol with methylamine to form this compound.
- Reaction conditions: Use of ethanol as a solvent, with heating.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyl group in 3-{3-[(Methylamino)methyl]phenoxy}propan-1-OL can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Use of nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Applications De Recherche Scientifique
3-{3-[(Methylamino)methyl]phenoxy}propan-1-OL has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-{3-[(Methylamino)methyl]phenoxy}propan-1-OL involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-{3-[(Dimethylamino)methyl]phenoxy}propan-1-OL
- 3-{3-[(Ethylamino)methyl]phenoxy}propan-1-OL
- 3-{3-[(Propylamino)methyl]phenoxy}propan-1-OL
Uniqueness
3-{3-[(Methylamino)methyl]phenoxy}propan-1-OL is unique due to its specific structural features, including the presence of a methylamino group
Propriétés
Numéro CAS |
892403-84-8 |
|---|---|
Formule moléculaire |
C11H17NO2 |
Poids moléculaire |
195.26 g/mol |
Nom IUPAC |
3-[3-(methylaminomethyl)phenoxy]propan-1-ol |
InChI |
InChI=1S/C11H17NO2/c1-12-9-10-4-2-5-11(8-10)14-7-3-6-13/h2,4-5,8,12-13H,3,6-7,9H2,1H3 |
Clé InChI |
NMCFGZGUFQMOPQ-UHFFFAOYSA-N |
SMILES canonique |
CNCC1=CC(=CC=C1)OCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Fluoro-4'-octyl[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12612234.png)
![1-[4-(Methanesulfonyl)phenyl]-4-[2-(piperidin-4-yl)ethyl]piperazine](/img/structure/B12612242.png)
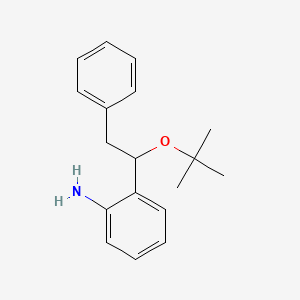
![4-[(Butan-2-yl)oxy]-6-(2-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12612253.png)
![5-Chloro-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12612268.png)
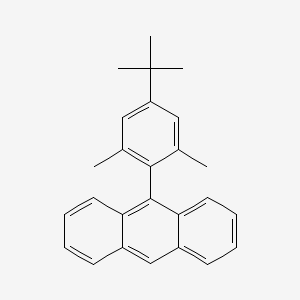
![N-(4-Methylbenzene-1-carbothioyl)-N-[(1R)-1-phenylethyl]benzamide](/img/structure/B12612277.png)
![6-(4-Chlorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12612281.png)
![6-{[(2-Aminocyclohexyl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12612287.png)
